![molecular formula C10H12O3 B177837 Methyl 2-(3-hydroxyphenyl)propanoate CAS No. 103324-20-5](/img/structure/B177837.png)
Methyl 2-(3-hydroxyphenyl)propanoate
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Overview
Description
“Methyl 2-(3-hydroxyphenyl)propanoate” is a chemical compound that is used as a synthetic intermediate . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, it can be synthesized from monomer M, succinic acid, resorcinol bis (2-hydroxyethyl) ether, and the catalyst (Sb 2 O 3) in a molar ratio of 1:1:2.5:0.001 .Molecular Structure Analysis
The molecular formula of “this compound” is C10H12O4 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can decompose into octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol, which could convert into 2-tert-butyl-4-peroxyethyl-6-hydroperoxy-tert-butylphenol in the middle of the thermal oxidation reaction .Physical And Chemical Properties Analysis
“this compound” has a flash point of 142.6°C and a boiling point of 358.0±27.0°C at 760 mmHg. Its melting point is between 62-66°C . The compound is a solid substance .Scientific Research Applications
Anti-inflammatory Activities
Research involving compounds closely related to methyl 2-(3-hydroxyphenyl)propanoate, specifically those isolated from the tender leaves of Eucommia ulmoides Oliv., demonstrated anti-inflammatory activities. These phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, showed modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential therapeutic uses in inflammation-related conditions (Xiaolei Ren et al., 2021).
Chiral Separation Techniques
A study on the enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids, including 2-(3-methylphenyl)propanic acid, demonstrated the successful application of countercurrent chromatography. This process used hydroxypropyl-β-cyclodextrin as a chiral selector, highlighting the compound's relevance in advanced analytical methodologies for chirality-based separation (Yang Jin et al., 2020).
Antioxidant Applications
The loading of a compound structurally related to this compound by mesoporous silica nanoparticles (MSNs) was investigated for its antioxidant properties in synthetic ester lubricant oil. This approach significantly improved the oxidative stability of the oil, indicating the potential of this compound derivatives in enhancing the performance and longevity of industrial lubricants (Lina Huang et al., 2018).
Synthetic Methodologies
Various studies have focused on the synthesis and potential applications of this compound and its derivatives. These include novel routes for synthesizing phenylpropanoids and propanoates from Morinda citrifolia fruits, offering insights into synthetic strategies that could be applied to this compound for medicinal chemistry and material science applications (Gang-qiang Wang et al., 2011).
Drug Development
Derivatives of this compound have been evaluated for their potential in drug development, particularly in the context of anti-myocardial ischemia. Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, were synthesized and shown to exhibit potent protective activities against hypoxia-induced cellular damage, suggesting a role in the treatment of cardiovascular diseases (Cun-zhu Dong et al., 2009).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(3-hydroxyphenyl)propanoate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in an inert atmosphere at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIMQYYTKDWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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